molecular formula C26H33ClF7N5O2 B12352735 1-[5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]triazolidin-4-yl]-N,N-dimethylmethanamine;hydrochloride

1-[5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]triazolidin-4-yl]-N,N-dimethylmethanamine;hydrochloride

Cat. No.: B12352735
M. Wt: 616.0 g/mol
InChI Key: HJTDJDRVSDVBLA-RLWRSVHGSA-N
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Description

1-[5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]triazolidin-4-yl]-N,N-dimethylmethanamine;hydrochloride is a complex organic compound that features a variety of functional groups, including morpholine, triazolidine, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]triazolidin-4-yl]-N,N-dimethylmethanamine;hydrochloride typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the morpholine ring.
  • Introduction of the fluorophenyl group.
  • Attachment of the triazolidine moiety.
  • Final coupling with N,N-dimethylmethanamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the morpholine ring.

    Reduction: Reduction of any reducible functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions may include:

  • Oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution reagents such as halogens or organometallic compounds.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be used to study the interactions of its functional groups with biological targets, such as enzymes or receptors.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In industry, it might find applications in the development of new materials, coatings, or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might bind to a particular enzyme or receptor, altering its activity and leading to a biological effect. The pathways involved could include

Properties

Molecular Formula

C26H33ClF7N5O2

Molecular Weight

616.0 g/mol

IUPAC Name

1-[5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]triazolidin-4-yl]-N,N-dimethylmethanamine;hydrochloride

InChI

InChI=1S/C26H32F7N5O2.ClH/c1-15(17-10-18(25(28,29)30)12-19(11-17)26(31,32)33)40-24-23(16-4-6-20(27)7-5-16)38(8-9-39-24)14-22-21(13-37(2)3)34-36-35-22;/h4-7,10-12,15,21-24,34-36H,8-9,13-14H2,1-3H3;1H/t15-,21?,22?,23+,24-;/m1./s1

InChI Key

HJTDJDRVSDVBLA-RLWRSVHGSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3C(NNN3)CN(C)C)C4=CC=C(C=C4)F.Cl

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3C(NNN3)CN(C)C)C4=CC=C(C=C4)F.Cl

Origin of Product

United States

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